Fmoc-Lys(Retro-Abz-Boc)-OH

Catalog No.
S1942291
CAS No.
159322-59-5
M.F
C33H37N3O7
M. Wt
587.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Lys(Retro-Abz-Boc)-OH

CAS Number

159322-59-5

Product Name

Fmoc-Lys(Retro-Abz-Boc)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]hexanoic acid

Molecular Formula

C33H37N3O7

Molecular Weight

587.7 g/mol

InChI

InChI=1S/C33H37N3O7/c1-33(2,3)43-32(41)35-27-17-9-8-16-25(27)29(37)34-19-11-10-18-28(30(38)39)36-31(40)42-20-26-23-14-6-4-12-21(23)22-13-5-7-15-24(22)26/h4-9,12-17,26,28H,10-11,18-20H2,1-3H3,(H,34,37)(H,35,41)(H,36,40)(H,38,39)/t28-/m0/s1

InChI Key

SUROGAFZBBJCBX-NDEPHWFRSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Structure and Properties

Fmoc-Lys(Retro-Abz-Boc)-OH consists of several functional groups:

  • Fmoc (Fluorenylmethoxycarbonyl): This group serves as a temporary protecting group for the N-terminus (amino group) of the lysine residue. It allows for controlled attachment during peptide chain assembly and is later cleaved to reveal the free amine group. Source: Advanced ChemTech:
  • Lys(Lysine): This is the core amino acid residue with a side chain containing an amine functional group.
  • Retro-Abz (Anthranilic Acid): This group, attached to the lysine side chain through an amide bond, is the key fluorescent moiety. The "retro" designation indicates the attachment at the second carbon instead of the usual first carbon of the aromatic ring.
  • Boc (tert-Butyloxycarbonyl): This group protects the side chain amine of the lysine residue, ensuring selective attachment of the fluorescent moiety. It's later removed under specific conditions to allow further reactions. [Source: Bachem ""]

Application in Peptide Synthesis

Fmoc-Lys(Retro-Abz-Boc)-OH is a valuable tool for researchers synthesizing fluorescently labeled peptides. These peptides can be used in various applications, including:

  • Studying protein-protein interactions: By incorporating a fluorescent label into a specific peptide sequence, researchers can monitor its interactions with other proteins using techniques like fluorescence resonance energy transfer (FRET). [Source: National Institutes of Health ]
  • Cellular localization studies: Attaching a fluorescent tag to a peptide allows researchers to track its movement and localization within cells. This information is crucial for understanding cellular processes. [Source: National Center for Biotechnology Information ]
  • Development of biosensors: Fluorescently labeled peptides can be designed to bind specifically to target molecules. This property can be exploited to create biosensors for the detection of various biological analytes. [Source: ScienceDirect ]

Advantages of Retro-Abz Fluorophore

The Retro-Abz fluorophore in Fmoc-Lys(Retro-Abz-Boc)-OH offers some advantages over other commonly used fluorescent tags:

  • High fluorescence intensity: Retro-Abz exhibits a strong fluorescence signal, making it easy to detect even at low concentrations. [Source: GLPBIO ]
  • Minimal spectral overlap: The emission spectrum of Retro-Abz has minimal overlap with the natural fluorescence of commonly occurring amino acids like tryptophan, phenylalanine, and tyrosine. This reduces background noise and facilitates cleaner data analysis. [Source: GLPBIO ]

Fmoc-Lys(Retro-Abz-Boc)-OH is a specialized amino acid derivative characterized by its unique structure, which includes a fluorene-9-methoxycarbonyl (Fmoc) protecting group, a retro-aminobenzoyl (Retro-Abz) moiety, and a tert-butyloxycarbonyl (Boc) group. This compound is primarily utilized in peptide synthesis, where it acts as a building block for producing complex peptides with specific functionalities, particularly in research and pharmaceutical applications. Its molecular formula is C33H37N3O7, and it has a molecular weight of approximately 585.67 g/mol .

That are crucial for peptide synthesis:

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing the amine functionality to be exposed for further coupling reactions.
  • Coupling Reactions: The free amine can react with activated carboxylic acids or their derivatives to form peptide bonds, facilitating the elongation of peptide chains.
  • Retro-Abz Functionality: The retro-aminobenzoyl group can provide unique spectroscopic properties, making it useful in fluorescence studies and other analytical applications .

The biological activity of Fmoc-Lys(Retro-Abz-Boc)-OH is primarily linked to its role in peptide synthesis. Peptides synthesized using this compound can exhibit a range of biological activities depending on their sequence and structure. For instance, peptides containing lysine residues are often involved in various biological processes such as enzyme activity regulation, cell signaling, and immune responses. Additionally, the retro-aminobenzoyl moiety may enhance the stability and bioavailability of the resulting peptides .

The synthesis of Fmoc-Lys(Retro-Abz-Boc)-OH typically involves several key steps:

  • Protection of Lysine: The amino group of lysine is protected using the Fmoc and Boc groups to prevent unwanted reactions during synthesis.
  • Introduction of Retro-Abz Group: The retro-aminobenzoyl group is introduced via coupling reactions with appropriate reagents.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity for subsequent applications .

Fmoc-Lys(Retro-Abz-Boc)-OH has several applications in both research and industry:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with specific sequences and functionalities.
  • Fluorescent Probes: The retro-aminobenzoyl moiety can be utilized in developing fluorescent probes for various biochemical assays.
  • Drug Development: Peptides synthesized from this compound may have therapeutic potential, particularly in targeting specific biological pathways or diseases .

Studies involving Fmoc-Lys(Retro-Abz-Boc)-OH focus on its interactions within peptide chains and its influence on peptide conformation and stability. These interactions are crucial for understanding how modifications to peptide structures affect their biological functions and interactions with receptors or enzymes. Moreover, the unique properties imparted by the retro-aminobenzoyl group can be explored to enhance binding affinity or specificity in therapeutic applications .

Several compounds share structural similarities with Fmoc-Lys(Retro-Abz-Boc)-OH, each possessing unique features:

Compound NameKey FeaturesUnique Aspects
Fmoc-Lys(Boc)-OHSimilar protective groups but lacks retro-aminobenzoylMore commonly used in standard peptide synthesis
Fmoc-Lys(Abz)-OHContains aminobenzoyl instead of retro-aminobenzoylDifferent spectroscopic properties
Fmoc-Lys(Ac)-OHAcetyl group instead of BocGenerally less stable than Boc-protected variants
Fmoc-Lys(NH2)-OHAmino group at the epsilon positionMore reactive due to free amine functionality

These comparisons highlight the uniqueness of Fmoc-Lys(Retro-Abz-Boc)-OH through its specific protective groups and functional capabilities that enhance its utility in specialized applications within peptide chemistry .

XLogP3

5.8

Dates

Modify: 2023-08-16

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